molecular formula C16H20N2O4 B6048084 1-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-2-piperazinone

1-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-2-piperazinone

Cat. No. B6048084
M. Wt: 304.34 g/mol
InChI Key: KVJFHKKRVNYBOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-2-piperazinone, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has since been used for scientific research purposes. TFMPP is a psychoactive drug that affects the central nervous system and has been studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-2-piperazinone is not fully understood. However, it is known to act as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. 1-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-2-piperazinone also has affinity for other receptors, including the dopamine D2 receptor and the adrenergic α1 receptor. The activation of these receptors leads to the release of neurotransmitters, such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, anxiety, and other physiological processes.
Biochemical and Physiological Effects:
1-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-2-piperazinone has been shown to produce a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which can lead to anxiolytic and antidepressant effects. 1-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-2-piperazinone has also been shown to reduce inflammation in animal models, which may be due to its effects on the immune system. Additionally, 1-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-2-piperazinone has been shown to have vasodilatory effects, which may be useful in the treatment of cardiovascular disorders.

Advantages and Limitations for Lab Experiments

1-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-2-piperazinone has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its effects on the central nervous system can be easily measured using behavioral and biochemical assays. However, 1-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-2-piperazinone also has several limitations. It is a psychoactive drug and can produce unwanted side effects, such as hallucinations and anxiety. Additionally, its effects on the central nervous system can be complex and difficult to interpret, making it challenging to use in certain experimental designs.

Future Directions

There are several future directions for the study of 1-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-2-piperazinone. One potential direction is the development of new analogs with improved therapeutic properties and reduced side effects. Another direction is the investigation of the molecular mechanisms underlying 1-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-2-piperazinone's effects on the central nervous system and other physiological systems. Additionally, further studies are needed to determine the safety and efficacy of 1-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-2-piperazinone in humans, as well as its potential use as a treatment for various neurological and cardiovascular disorders.
Conclusion:
In conclusion, 1-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-2-piperazinone is a synthetic compound that has been extensively studied for its potential therapeutic applications. It acts as a serotonin receptor agonist and has been shown to have anxiolytic, antidepressant, and anti-inflammatory effects. 1-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-2-piperazinone has several advantages for use in lab experiments, but also has limitations due to its psychoactive nature. Further research is needed to fully understand the molecular mechanisms underlying 1-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-2-piperazinone's effects and its potential use as a treatment for various disorders.

Synthesis Methods

1-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-2-piperazinone can be synthesized using various methods, including the reaction of 1-(3-methoxyphenyl)piperazine with tetrahydrofuran-2-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and the product is purified using column chromatography. The purity of the final product can be confirmed using analytical techniques, such as NMR and mass spectrometry.

Scientific Research Applications

1-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-2-piperazinone has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and anti-inflammatory effects in animal models. 1-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-2-piperazinone has also been studied for its potential use as a treatment for Parkinson's disease, schizophrenia, and other neurological disorders. Additionally, 1-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-2-piperazinone has been studied for its effects on the cardiovascular system, including its potential use as a vasodilator.

properties

IUPAC Name

1-(3-methoxyphenyl)-4-(oxolane-2-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-21-13-5-2-4-12(10-13)18-8-7-17(11-15(18)19)16(20)14-6-3-9-22-14/h2,4-5,10,14H,3,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJFHKKRVNYBOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2=O)C(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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